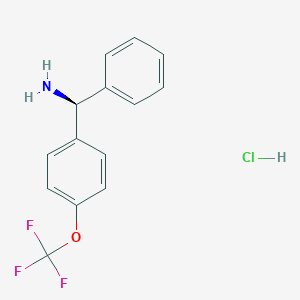![molecular formula C7H6BrN3O B13053165 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound with a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol . This compound is part of the triazolopyridine family, known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-amino-pyridine with bromine in the presence of a suitable solvent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This method has been shown to produce high yields of the desired product in a shorter reaction time . The use of microwave irradiation can enhance reaction rates and improve overall efficiency.
化学反応の分析
Types of Reactions
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
科学的研究の応用
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents, kinase inhibitors, and other therapeutic compounds
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to interact with multiple targets makes it a valuable candidate for multitargeted therapies .
類似化合物との比較
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: Similar in structure but contains a thiol group instead of a ketone.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Lacks the bromine and methyl groups, making it less reactive.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have different ring structures but share similar biological activities.
Uniqueness
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C7H6BrN3O |
|---|---|
分子量 |
228.05 g/mol |
IUPAC名 |
6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6BrN3O/c1-10-7(12)11-4-5(8)2-3-6(11)9-10/h2-4H,1H3 |
InChIキー |
XHIRGJOCHASTDA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)N2C=C(C=CC2=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


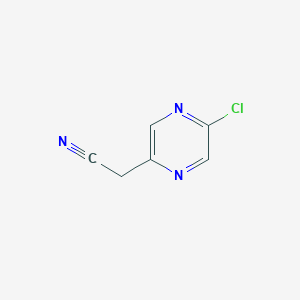
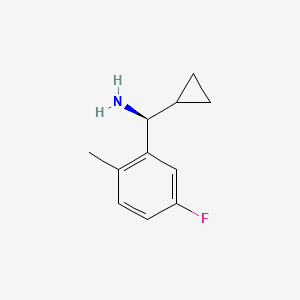
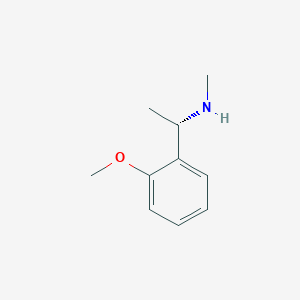
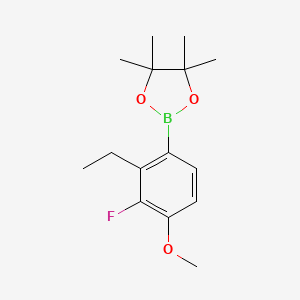
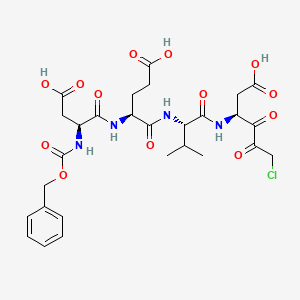
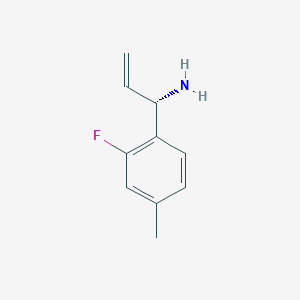
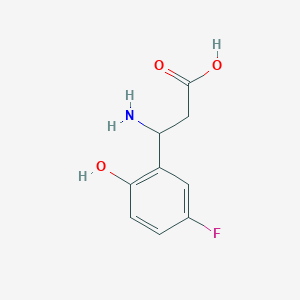
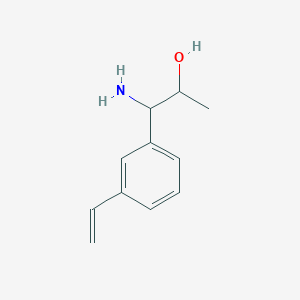
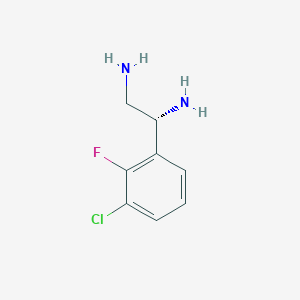
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)
![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)
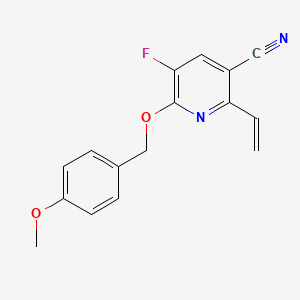
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
